4-(Cyclopropylamino)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6(3-4-7(10)11)8-5-1-2-5/h5H,1-4H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJRDGPSQDCCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279131 | |
| Record name | 4-(Cyclopropylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135449-70-6 | |
| Record name | 4-(Cyclopropylamino)-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135449-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyclopropylamino 4 Oxobutanoic Acid
Classical Synthetic Routes to N-Cyclopropylsuccinamic Acid
The traditional approaches to synthesizing 4-(cyclopropylamino)-4-oxobutanoic acid primarily rely on well-established amidation reactions. These methods are valued for their reliability and straightforward application of fundamental organic chemistry principles.
Amidation Reactions Involving Succinic Anhydride (B1165640) and Cyclopropylamine (B47189)
The most direct and common method for the synthesis of N-cyclopropylsuccinamic acid is the nucleophilic acyl substitution reaction between succinic anhydride and cyclopropylamine. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding succinamic acid.
The reaction is typically carried out in an appropriate organic solvent to facilitate the interaction of the reactants. The choice of solvent can influence the reaction rate and the ease of product isolation. For a similar reaction involving the synthesis of 4-(benzylamino)-4-oxobutanoic acid, a solution of benzylamine (B48309) in anhydrous toluene (B28343) was added to a solution of succinic anhydride, also in anhydrous toluene, at a controlled temperature of 0°C. chemicalbook.com The mixture was stirred for one hour to yield the product. chemicalbook.com This method, when applied to cyclopropylamine, would be expected to proceed under similar mild conditions, reflecting the high reactivity of the cyclic anhydride. The general mechanism involves the formation of a tetrahedral intermediate which then collapses to form the stable amide product.
| Reactants | Solvent | Temperature | Time | Product |
| Succinic Anhydride, Benzylamine | Toluene | 0°C | 1 h | 4-(Benzylamino)-4-oxobutanoic acid |
| This table presents data for a closely related synthesis, illustrating a typical classical approach. |
Alternative Synthetic Pathways for Succinamic Acid Formation
While the reaction with succinic anhydride is predominant, alternative pathways to succinamic acid derivatives exist. These can include the partial hydrolysis of a corresponding succinimide (B58015) or the reaction of succinic acid itself with an amine, often requiring a coupling agent or more forcing conditions to facilitate the dehydration necessary for amide bond formation. However, for the specific synthesis of N-substituted succinamic acids, the ring-opening of succinic anhydride is generally the most efficient and atom-economical classical method.
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally friendly and efficient synthetic methods. These novel approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.
Catalyst Development for Enhanced Reaction Efficiency
While the uncatalyzed reaction between succinic anhydride and amines is often efficient, research into catalytic systems aims to further enhance reaction rates and yields, particularly under milder conditions. For instance, succinic acid itself has been demonstrated to act as an effective organo-catalyst for certain reactions, such as the synthesis of α-amino nitriles under solvent-free conditions. acgpubs.org This suggests the potential for autocatalysis or the use of simple, biodegradable catalysts in the synthesis of succinamic acids. The development of catalysts can be particularly beneficial when dealing with less reactive amines or when striving for highly selective transformations.
Solvent-Free or Environmentally Benign Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by heating a mixture of the solid reactants, can lead to significantly reduced waste and simplified purification procedures. The synthesis of N-phenylsuccinimide, a related cyclic imide, has been successfully performed in the absence of a solvent by heating a mixture of succinic anhydride and aniline (B41778). nih.gov This reaction proceeds through the formation of the corresponding succinamic acid intermediate. nih.gov This indicates the high potential for a solvent-free synthesis of this compound by simply heating a mixture of succinic anhydride and cyclopropylamine. nih.gov Such a method is not only environmentally friendly but also aligns with the principles of atom economy. nih.gov
| Reactants | Conditions | Product | Green Aspect |
| Succinic Anhydride, Aniline | Heated mixture, no solvent | N-Phenylsuccinimide (via succinamic acid) | Solvent-free, atom economical |
| This table shows data for a related synthesis highlighting a green chemistry approach. |
Microwave-Assisted and Photochemical Synthesis Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov By utilizing microwave irradiation, reactants can be heated rapidly and efficiently, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.netbeilstein-archives.org The synthesis of N-phenylsuccinimide from succinic anhydride and aniline has been achieved in just four minutes using a domestic microwave oven, yielding moderate to good results (40-60%). nih.govnih.gov This rapid and energy-efficient method is a prime example of a green synthetic strategy that could be readily adapted for the synthesis of this compound. nih.govnih.gov The use of microwave energy can provide the necessary activation energy for the reaction to proceed quickly, even in the absence of a solvent. nih.gov
| Reactants | Method | Time | Yield |
| Succinic Anhydride, Aniline | Microwave Irradiation | 4 minutes | 40-60% |
| This table presents data for a related microwave-assisted synthesis, demonstrating the potential for rapid and efficient reactions. |
While photochemical methods are a cornerstone of many modern synthetic strategies, their application to the direct synthesis of succinamic acids from succinic anhydride and amines is less common, as the reaction is primarily driven by nucleophilic attack rather than photochemical activation.
Stereoselective Synthesis and Chiral Resolution of Related Analogues
While this compound itself is an achiral molecule, the introduction of substituents onto the butanoic acid backbone can create one or more stereocenters, leading to chiral analogues. The synthesis and separation of these stereoisomers are critical in fields like medicinal chemistry, where enantiomers can exhibit different biological activities.
Stereoselective Synthesis involves methods that preferentially form one stereoisomer over another. For analogues of this compound, this could be achieved by using chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual, enantiomerically pure components. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, this separation is not trivial. libretexts.org A widely used method is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic carboxylic acid analogue with an enantiomerically pure chiral base (a resolving agent). libretexts.org The resulting products are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. wikipedia.org Once separated, the pure enantiomers of the acid can be recovered by removing the chiral base. libretexts.org
Another powerful technique for separating enantiomers is chiral column chromatography . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the column at different rates and thus be separated. nih.gov Glycopeptides, for example, have been used as chiral selectors for the resolution of aromatic amino acids. nih.gov The effectiveness of the separation depends on the energy difference in the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector. nih.gov
| Resolving Agent Type | Examples | Used to Resolve | Reference |
|---|---|---|---|
| Chiral Bases | Brucine, Strychnine, Quinine, (+)-Cinchotoxine | Racemic Acids | wikipedia.orglibretexts.org |
| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Racemic Bases | libretexts.org |
Scale-Up Considerations and Process Optimization for Academic Research
Transitioning a synthetic procedure from a small, exploratory scale to a larger, academic research scale (typically in the gram to multigram range) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. The amidation reaction between an amine and succinic anhydride is generally robust, but optimization is key for a successful scale-up.
Process Optimization in an academic setting focuses on maximizing yield and purity while maintaining a safe and practical procedure. Key parameters to consider include:
Reagent Selection and Stoichiometry: While coupling reagents are common in amide synthesis, the direct reaction of an amine with an anhydride is highly atom-economical. Ensuring the correct stoichiometry is crucial; a slight excess of one reagent may be used to drive the reaction to completion, but this can complicate purification.
Solvent Choice: The ideal solvent should dissolve the reactants, be inert to the reaction conditions, facilitate heat transfer, and allow for easy product isolation. For larger scales, factors like cost, toxicity, and ease of removal become more important. acs.org
Temperature and Concentration Control: Amidation reactions can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. Maintaining an optimal concentration is also important; solutions that are too dilute may lead to slow reaction rates, while those that are too concentrated can cause mixing and heat transfer issues.
Work-up and Purification: The purification method must be scalable. While chromatography is a powerful tool at the milligram scale, it can be cumbersome and solvent-intensive for larger quantities. Crystallization is often the preferred method for purifying solid products on a larger scale due to its efficiency and lower cost. prepchem.com The acid-base extraction procedure described for the synthesis of this compound is also highly scalable.
Process Mass Intensity (PMI) is a useful metric to evaluate the efficiency and environmental friendliness of a synthetic process. It is calculated as the total mass of all materials (reagents, solvents, work-up chemicals) used to produce a certain mass of the final product. ucl.ac.uk In an academic scale-up, aiming for a lower PMI by choosing efficient reactions and minimizing solvent use is a valuable goal. Boron-based catalysts, for example, have been explored for large-scale amidations to improve efficiency and sustainability. ucl.ac.uk
| Parameter | Consideration for Scale-Up | Optimization Goal |
|---|---|---|
| Reaction Type | Prefer direct, atom-economical reactions over those requiring stoichiometric coupling agents. ucl.ac.uk | Improve efficiency, reduce waste (lower PMI). |
| Temperature | Ensure adequate cooling and monitoring to control exotherms. | Maintain safety, minimize byproduct formation. |
| Solvent | Select a solvent with a good safety profile that allows for easy product isolation (e.g., crystallization). acs.org | Facilitate reaction, ensure safe operation, simplify purification. |
| Purification | Favor crystallization or extraction over chromatography for larger quantities. prepchem.com | Achieve high purity efficiently and cost-effectively. |
Despite a comprehensive search for "this compound" and related terms focusing on its derivatization, analog development, and structure-activity relationships, no specific research findings or data tables pertaining to this exact compound were found in the public domain. General information on the medicinal chemistry of cyclopropylamines and succinamic acid derivatives exists, but detailed studies on the modification of the cyclopropyl (B3062369) moiety, derivatization of the carboxylic acid functionality, or substitutions on the succinyl backbone for this particular scaffold are not available. Similarly, information regarding the rational design, synthesis of advanced analogues, isosteric replacements, or conformationally restricted analogues of N-cyclopropylsuccinamic acid is not present in the available resources. Therefore, it is not possible to generate the requested article with the specified detailed and scientifically accurate content.
Derivatization and Analog Development of 4 Cyclopropylamino 4 Oxobutanoic Acid
Combinatorial Chemistry and Library Synthesis Approaches Based on the 4-(Cyclopropylamino)-4-oxobutanoic Acid Core
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is a cornerstone of modern drug discovery and material science. The this compound scaffold, with its inherent structural features, presents an attractive core for the generation of such libraries. The methodology primarily revolves around the reaction between a succinic acid derivative (the core) and a diverse array of amines.
A notable example of a large-scale combinatorial approach in this area is the parallel synthesis of a 780-member library of succinamic acid derivatives. This extensive library was constructed by reacting eight different succinic anhydride-based scaffolds with a collection of 60 diverse amines. acs.orgnih.gov While this specific study did not include cyclopropylamine (B47189) in its amine library, the synthetic strategy employed is directly applicable to the generation of a library centered around the this compound core.
The general synthetic route involves the ring-opening of a succinic anhydride (B1165640) derivative with a primary or secondary amine. This reaction is typically high-yielding and can be performed under mild conditions, making it highly amenable to automated parallel synthesis. In the aforementioned study, the reactions were carried out using automated technology with the aid of scavenger resins to simplify purification. acs.orgnih.gov
To illustrate the diversity that can be achieved, a selection of the amines used in the construction of the succinamic acid library is presented in the interactive table below. These amines were chosen to introduce a wide range of chemical functionalities, including aliphatic, aromatic, and heterocyclic moieties.
Table 1: Representative Amines Used in the Combinatorial Synthesis of a Succinamic Acid Library
| Amine Number | Amine Name | Chemical Structure |
| 1 | 4-Phenylbutan-2-amine | C₁₀H₁₅N |
| 4 | Allylamine | C₃H₅N |
| 14 | 2,3-Dichloroaniline | C₆H₅Cl₂N |
| 16 | 4-Fluoroaniline | C₆H₆FN |
| 19 | 4-Nitroaniline | C₆H₆N₂O₂ |
| 21 | 4-Methoxyaniline | C₇H₉NO |
| 33 | 2-Aminothiazole | C₃H₄N₂S |
| 44 | 2-Aminopyridine | C₅H₆N₂ |
| 46 | Isopropylamine | C₃H₉N |
| 47 | Cyclohexylamine | C₆H₁₃N |
| 48 | Cyclopentylamine | C₅H₁₁N |
| 49 | 2-Methylbenzylamine | C₈H₁₁N |
| 50 | 4-Methylbenzylamine | C₈H₁₁N |
| 55 | 1-Naphthylamine | C₁₀H₉N |
The successful synthesis of a large and diverse library based on the succinamic acid scaffold demonstrates the feasibility of applying similar combinatorial strategies to the this compound core. By substituting the varied amine library with a fixed cyclopropylamine and instead varying the succinic anhydride precursor, a focused library could be generated. Conversely, by using succinic anhydride as the fixed precursor and reacting it with a library of amines that includes cyclopropylamine and other cycloalkylamines, a library of N-cycloalkylsuccinamic acids could be produced.
The research findings from the extensive succinamic acid library indicated that the nature of the amine substituent significantly influenced the biological activity of the resulting compounds. For instance, compounds derived from isopropylamine (46) showed a consistent pattern of activity in a yeast growth inhibition assay. acs.org Similarly, amines containing heterocyclic or aromatic moieties, such as 2-aminothiazole (33), 2-aminopyridine (44), and various substituted anilines, also yielded compounds with notable activity. acs.org These findings underscore the importance of exploring a wide range of amine functionalities in the design of combinatorial libraries based on the succinamic acid core.
Mechanistic Biochemical and Biological Investigations of 4 Cyclopropylamino 4 Oxobutanoic Acid and Its Analogues
In Vitro Enzyme Inhibition and Activation Studies
The structure of 4-(cyclopropylamino)-4-oxobutanoic acid, also known as N-cyclopropylsuccinamic acid, suggests it may interact with enzymes that utilize succinate (B1194679) or can hydrolyze amide bonds.
Succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and the electron transport chain (Complex II), utilizes succinate as its substrate. Molecules that mimic succinate can act as inhibitors of SDH. A class of fungicides, known as SDHIs, function by inhibiting this enzyme. nih.gov While many registered SDHIs are complex molecules, the basic principle of their action involves blocking the succinate-binding site. nih.govnih.gov
Given that this compound is a derivative of succinic acid, it is conceivable that it could act as a competitive inhibitor of SDH. The presence of the cyclopropyl (B3062369) group could influence its binding affinity and selectivity. For instance, the fungicide benzovindiflupyr, a pyrazole (B372694) carboxamide, is a known SDH inhibitor. nih.gov Although structurally more complex, it highlights that modified succinate analogues can effectively target this enzyme.
Research on other succinate-dependent enzymes has shown that accumulation of succinate can inhibit α-ketoglutarate-dependent enzymes. nih.gov This suggests that compounds mimicking succinate could potentially have broader effects on cellular metabolism beyond direct SDH inhibition.
No direct inhibition data for this compound on succinate dehydrogenase is currently published.
The N-cyclopropylamide bond in the target molecule could be a substrate for amidases or peptidases. The stability of this bond against enzymatic hydrolysis would be a key factor in the compound's biological activity and persistence. The cyclopropyl group, due to its steric bulk and electronic properties, may confer resistance to hydrolysis by some enzymes. rsc.org
Studies on other N-substituted amides have shown that they can act as enzyme inhibitors. For example, N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (B1673479) and naproxen (B1676952) have been shown to inhibit fatty acid amide hydrolase (FAAH). researchgate.net This suggests that the N-cyclopropylamide moiety could potentially interact with the active sites of various hydrolases.
Specific studies on the interaction of this compound with amidases or peptidases have not been identified in the literature.
To understand the nature of the interaction between this compound and a target enzyme, kinetic studies would be essential. These studies would determine parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the compound's potency. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be elucidated. researchgate.net
For example, in a study of aryloxyphenoxypropionic acid herbicides that inhibit acetyl-CoA carboxylase, kinetic analysis revealed noncompetitive inhibition with respect to some substrates, indicating the inhibitor binds to a site other than the substrate-binding site. researchgate.net
Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition This table is for illustrative purposes only, as no experimental data for the target compound is available.
| Enzyme Target | Compound | Ki (μM) | IC50 (μM) | Mode of Inhibition |
|---|---|---|---|---|
| Succinate Dehydrogenase | This compound | Data not available | Data not available | Data not available |
Receptor Binding and Ligand-Target Interactions in Non-Human Systems
The structural features of this compound could also allow it to bind to specific receptors.
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. nih.gov In these assays, a radiolabeled ligand known to bind to the receptor of interest is competed off by the test compound. This allows for the determination of the test compound's binding affinity (Ki or IC50).
Analogues of the target compound, specifically cyclopropyl-containing amino acids, have been studied for their interaction with glutamate (B1630785) receptors. For example, cyclopropyl analogues of 2-amino-4-phosphonobutanoic acid (AP4) have been shown to be potent ligands at glutamate receptors in the rat hippocampus, with IC50 values in the micromolar range. nih.gov Similarly, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) have been evaluated as antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov
Table 2: Receptor Binding Affinities of Cyclopropyl-Containing Analogues This table presents data for analogues of the target compound to illustrate potential receptor interactions.
| Compound | Receptor Target | System | IC50 (μM) |
|---|---|---|---|
| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | Glutamate Receptor (LPP) | Rat Hippocampal Slice | 18 nih.gov |
| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Glutamate Receptor (LPP) | Rat Hippocampal Slice | 17 nih.gov |
Surface Plasmon Resonance (SPR) is a powerful technique to study the kinetics of ligand-receptor interactions in real-time. It provides data on the association rate (ka) and dissociation rate (kd) of a compound with its target, from which the equilibrium dissociation constant (KD) can be calculated. researchgate.net This technique is valuable for characterizing the binding dynamics, which is not possible with endpoint assays like traditional radioligand binding. researchgate.net
While no SPR data for this compound is available, this method has been used to characterize the binding of other small molecules to their protein targets. For instance, SPR has been employed to study the interaction of synthetic cannabinoids with the CB1 receptor, revealing differences in binding affinities and kinetics among analogues. researchgate.net
Table 3: Illustrative SPR Kinetic Data for Ligand-Receptor Interaction This table is a hypothetical representation of data that could be obtained from an SPR experiment.
| Ligand | Receptor | ka (M-1s-1) | kd (s-1) | KD (M) |
|---|
Investigation of Non-Covalent Interactions (e.g., hydrogen bonding, van der Waals forces) in Biological Recognition
Without dedicated research on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.
Computational Approaches in the Study of 4 Cyclopropylamino 4 Oxobutanoic Acid
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wustl.edu This method is instrumental in drug discovery for predicting how a ligand, such as 4-(Cyclopropylamino)-4-oxobutanoic acid, might interact with a protein's binding site.
The initial step in molecular docking is to identify a potential biological target. For a novel compound like this compound, targets might be hypothesized based on structural similarity to known active compounds. For instance, the succinimide (B58015) core is present in some anticonvulsant drugs, suggesting that enzymes or receptors involved in neurological pathways could be putative targets. nih.gov Similarly, the succinic acid moiety is a key intermediate in the Krebs cycle, indicating that enzymes in this pathway could be potential interaction partners. wikipedia.org
Once a target protein structure is obtained, typically from crystallographic data or homology modeling, docking software can be used to predict the binding mode of this compound. The software samples a large number of possible conformations and orientations of the ligand within the protein's active site. nih.gov For example, in a hypothetical docking scenario with a protein's active site, the carboxyl group of the butanoic acid portion could form hydrogen bonds with basic amino acid residues like lysine (B10760008) or arginine, while the cyclopropyl (B3062369) group might fit into a hydrophobic pocket. nih.gov The amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for a variety of potential interactions.
Studies on related molecules, such as stilbene (B7821643) derivatives acting as reversible LSD1 inhibitors, have shown that key amino acids (e.g., Val288, Ser289, Gly314, Thr624, Lys661) are crucial for binding. nih.gov A similar approach could identify the key interacting residues for this compound with its targets. The interaction of the succinamic acid linkage has also been explored in the context of antibody-drug conjugates, where it can react with lysine residues on proteins. nih.gov
After generating various binding poses, scoring functions are used to estimate the binding affinity for each pose. wustl.edu A lower binding energy score typically indicates a more favorable and stable interaction. researchgate.net These functions are mathematical models that approximate the thermodynamics of the ligand-protein interaction. They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. wikipedia.orgnih.gov
Force-field-based scoring functions , like those used in AutoDock, calculate the sum of non-covalent interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonds. researchgate.net
Empirical scoring functions are derived from experimental data and use a set of weighted energy terms to calculate the binding score. Examples include LigScore, PLP, and ChemScore. acs.org
Knowledge-based scoring functions are based on statistical analysis of atom-pair potentials from a large database of known protein-ligand complexes. wikipedia.org
The choice of scoring function can significantly impact the prediction of binding affinity. A comparative evaluation of eleven different scoring functions on a set of 100 protein-ligand complexes showed varied performance in reproducing experimental binding affinities. acs.org For instance, X-Score, PLP, and G-Score were among those that showed better correlation with experimental data. acs.org
| Scoring Function | Type | Basis of Calculation |
|---|---|---|
| AutoDock | Force-Field | Calculates van der Waals, hydrogen bonding, electrostatic, and desolvation energies. researchgate.net |
| ChemScore | Empirical | Uses terms for hydrogen bonding, metal-ligand interactions, lipophilic contact, and rotational entropy. acs.org |
| DrugScore | Knowledge-Based | Derives potentials of mean force from statistical analysis of atom pairs in known protein-ligand complexes. nih.gov |
| PLP (Piecewise Linear Potential) | Empirical | Focuses on steric fit, hydrogen bonding, and metal-ligand interactions. acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Cyclopropylsuccinamic Acid Derivatives
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.
To develop a QSAR model for N-cyclopropylsuccinamic acid derivatives, a dataset of compounds with known biological activities (e.g., anticonvulsant activity) is required. nih.gov The model is then built by correlating the activities with calculated molecular descriptors. Various statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are employed to generate the QSAR equation. jksus.org
For example, a QSAR study on a series of amino-succinamic acid derivatives as sweeteners successfully developed a predictive model. The study identified that the sweetness power was favorably influenced by the size of the molecule and the presence of specific chemical fragments. A robust model was generated with a high correlation coefficient (r² = 0.8468), indicating a strong relationship between the descriptors and the observed activity.
The predictive power of a QSAR model is assessed through internal and external validation techniques. jksus.org A reliable model can then be used to screen virtual libraries of N-cyclopropylsuccinamic acid derivatives to identify those with potentially high activity for future synthesis and testing.
Molecular descriptors are numerical values that characterize the properties of a molecule. They can be categorized based on their dimensionality (1D, 2D, 3D) and the type of information they encode (e.g., steric, electronic, hydrophobic). protoqsar.com
In a QSAR study of arylsuccinimides with anticonvulsant activity, key descriptors included hydrophobic fragmental constants (fx), electronic parameters, and steric parameters. nih.gov The study found that activity was highest when the hydrophobic fragmental constants of the benzene (B151609) ring substituents were within a specific range (1.0-1.7). nih.gov Similarly, a study on 2-amino-N-benzylacetamide derivatives identified descriptors like the dipole moment, HOMO-LUMO energy gap, and electrophilicity index as influential for anticonvulsant activity. jksus.orgresearchgate.net
For N-cyclopropylsuccinamic acid derivatives, a relevant set of descriptors would likely include:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Such as HOMO/LUMO energies, which relate to the molecule's reactivity. researchgate.net
Hydrophobic descriptors: Like the partition coefficient (logP), which influences how the molecule distributes between aqueous and lipid environments.
Steric descriptors: Which account for the size and shape of the molecule and its substituents.
| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance |
|---|---|---|---|
| Electronic | HOMO-LUMO gap | Chemical reactivity and stability. researchgate.net | Predicting interaction with biological targets. |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. | Influencing bioavailability and toxicity. nih.gov |
| Steric | Molecular Volume | The three-dimensional size of the molecule. | Determining the fit within a receptor's binding pocket. |
| Topological | Wiener Index | Molecular branching and compactness. | Relating structure to physical properties. |
Molecular Dynamics Simulations for Conformational Analysis and Target Binding
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. youtube.com This technique is invaluable for understanding the conformational flexibility of this compound and the stability of its interactions with biological targets. nih.gov
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like N-cyclopropylsuccinamic acid moves and changes shape in a simulated biological environment (e.g., in water). nih.gov These simulations can reveal the most stable conformations of the molecule and the dynamic nature of its binding to a protein, including the formation and breaking of hydrogen bonds over time. nih.gov
A study on the conformational features of secondary N-cyclopropyl amides using NMR and ab initio calculations revealed unexpected behavior. It was found that these amides, unlike other aliphatic secondary amides, show a significant population of the E-rotamer (cis) around the amide bond in nonpolar solvents. Furthermore, they tend to adopt an ortho conformation around the N-cyclopropyl bond, rather than the more common anti conformation. This distinct conformational preference could significantly influence how this compound interacts with its biological targets.
When applied to a ligand-protein complex, MD simulations can assess the stability of the binding mode predicted by molecular docking. acs.org By simulating the complex over several nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it shifts to a different, more stable pose. This provides a more realistic and dynamic picture of the binding event than the static view offered by docking alone. nih.gov
Ligand Dynamics and Flexibility in Biological Environments
Molecular dynamics simulations are a primary tool for exploring the conformational flexibility of a ligand like this compound within a biological system, such as the active site of a protein. These simulations can reveal how the molecule adapts its shape and orientation, which is crucial for its binding and activity. This type of analysis would typically involve tracking the root-mean-square deviation (RMSD) of the ligand's atoms over time to assess its stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Unfortunately, no specific MD studies on this compound have been identified in the public domain.
Protein-Ligand Complex Stability and Interaction Dynamics
The stability of a complex formed between a ligand and a protein is fundamental to its biological function. Computational studies in this area investigate the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex's integrity. The dynamic nature of these interactions can be monitored throughout an MD simulation to understand the key residues and forces responsible for binding affinity. Without specific research on this compound bound to a biological target, a detailed analysis of its protein-ligand complex stability remains speculative.
Quantum Chemical Calculations (QM/MM) for Reaction Mechanism Elucidation
Hybrid QM/MM methods are employed to study chemical reactions, particularly within the complex environment of an enzyme active site. These calculations provide a high level of theoretical accuracy for the reacting parts of the system (the QM region) while treating the surrounding protein and solvent with more computationally efficient molecular mechanics (the MM region).
Transition State Analysis for Enzymatic Transformations
A critical aspect of understanding an enzyme-catalyzed reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. QM/MM calculations can be used to determine the geometry and energy of the transition state, providing insights into the catalytic mechanism and the factors that lower the activation energy barrier. Such an analysis for an enzymatic transformation involving this compound would require a known enzymatic target and reaction, information which is not currently available in the reviewed literature.
Electronic Structure Analysis of Reactivity
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can be used to analyze properties such as the distribution of electron density and the energies of molecular orbitals. This information helps in understanding how a molecule like this compound would participate in a chemical reaction, for instance, by identifying sites susceptible to nucleophilic or electrophilic attack. In the absence of specific studies, a detailed electronic structure analysis of this compound's reactivity in a biological context cannot be provided.
Analytical Methodologies for Research Characterization of 4 Cyclopropylamino 4 Oxobutanoic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating 4-(Cyclopropylamino)-4-oxobutanoic acid from impurities and for quantifying its presence in a mixture. High-Performance Liquid Chromatography (HPLC) is the principal technique for this purpose, while Gas Chromatography (GC) can be employed for the analysis of volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is critical for the routine analysis and quality control of this compound. A reversed-phase approach is typically favored for polar molecules of this nature. The method development process involves the systematic optimization of several parameters to achieve efficient separation with good peak shape and resolution.
A common starting point for method development would be a C18 stationary phase, which provides excellent retention for compounds with moderate polarity. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid and amine functionalities, thereby affecting retention and peak shape. For this compound, an acidic mobile phase (pH 2-3) is often employed to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks on a reversed-phase column. nih.gov
Detection is typically performed using a UV detector, as the amide and carboxylic acid groups exhibit some absorbance at low UV wavelengths (around 210 nm). nih.govresearchgate.net A photodiode array (PDA) detector can also be used to obtain spectral information across a range of wavelengths, aiding in peak identification and purity assessment.
A typical set of HPLC method parameters is detailed in the interactive table below.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) | Acidic pH suppresses ionization of the carboxylic acid, improving retention and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low viscosity. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B | Gradient elution is necessary to separate the analyte from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 210 nm | The amide and carboxyl groups absorb at low UV wavelengths. |
This method allows for the separation of this compound from potential starting materials, by-products, and degradation products, ensuring an accurate assessment of its purity.
Gas Chromatography (GC) for Volatile Derivatives
Due to its low volatility, this compound cannot be directly analyzed by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) can be a powerful tool for its analysis after chemical derivatization. researchgate.netmdpi.com Derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. jfda-online.comnih.gov
A common derivatization strategy for compounds containing carboxylic acid and amide groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective in converting the acidic protons of the carboxylic acid and the amide N-H into trimethylsilyl (B98337) (TMS) ethers and amides, respectively. lmaleidykla.lt
The derivatization reaction is typically carried out by heating the sample with the silylating agent in an appropriate solvent. The resulting volatile derivative can then be injected into the GC-MS system. The GC separates the derivatized analyte from other components, and the mass spectrometer provides fragmentation patterns that aid in structural confirmation.
The table below outlines a potential GC-MS method for the analysis of the silylated derivative of this compound.
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
Advanced two-dimensional (2D) NMR techniques are used to establish the connectivity between atoms. For instance:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the butanoic acid chain and the cyclopropyl (B3062369) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule, such as linking the cyclopropyl group to the amide nitrogen and the butanoic acid chain to the amide carbonyl.
The predicted chemical shifts for this compound are presented in the interactive table below. These predictions are based on the analysis of similar structural motifs in the literature. caltech.eduresearchgate.netorganicchemistrydata.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | ~175.0 |
| Amide Carbonyl (-CONH-) | - | ~172.0 |
| Methylene alpha to COOH (-CH₂-COOH) | ~2.6 (t, 2H) | ~32.0 |
| Methylene alpha to CONH (-CH₂-CONH-) | ~2.4 (t, 2H) | ~30.0 |
| Amide Proton (-NH-) | ~8.0 (s, 1H) | - |
| Cyclopropyl Methine (-CH-NH) | ~2.7 (m, 1H) | ~24.0 |
| Cyclopropyl Methylene (-CH₂-) | ~0.7 (m, 2H) | ~6.0 |
| Cyclopropyl Methylene (-CH₂-) | ~0.5 (m, 2H) | ~6.0 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high accuracy, which allows for the calculation of its elemental formula. acs.orgnih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺.
The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides further structural confirmation. diva-portal.org Key fragmentations for this compound would include the loss of water (H₂O), the loss of carbon monoxide (CO), and cleavage at the amide bond. jove.comlibretexts.orgnih.gov
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (C₇H₁₂NO₃) | 158.0812 |
| [M+H-H₂O]⁺ | 140.0706 |
| [M+H-CO]⁺ | 130.0863 |
| [M+H-H₂O-CO]⁺ | 112.0757 |
| [C₄H₅O]⁺ (Acylium ion from cleavage) | 69.0335 |
| [C₃H₆N]⁺ (Cyclopropylaminium ion) | 56.0495 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. spcmc.ac.inrsc.org These spectra serve as a molecular fingerprint and are excellent for confirming the presence of key structural features.
For this compound, characteristic vibrations include:
A broad O-H stretch from the carboxylic acid group. libretexts.org
An N-H stretch from the secondary amide. spcmc.ac.in
Two distinct C=O stretching bands, one for the carboxylic acid and one for the amide (Amide I band). spectroscopyonline.comyoutube.com
An N-H bending vibration (Amide II band). spectroscopyonline.comresearchgate.net
C-H stretches from the alkyl chain and the cyclopropyl ring.
A C-N stretching vibration. aip.org
Table 5: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | ~1710 |
| Secondary Amide | N-H stretch | ~3300 |
| Secondary Amide | C=O stretch (Amide I) | ~1640 |
| Secondary Amide | N-H bend (Amide II) | ~1550 |
| Alkyl C-H | C-H stretch | 2950-2850 |
| Cyclopropyl C-H | C-H stretch | ~3100 |
| Amide/Amine | C-N stretch | ~1400 |
X-ray Crystallography for Solid-State Structure Determination of the Compound and its Co-Crystals
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern of scattered X-rays is collected. By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the crystal and, from that, build a model of the atomic arrangement.
A key application of this structural knowledge is in the field of crystal engineering, particularly in the formation of co-crystals. Co-crystals are multi-component crystalline solids where a primary active pharmaceutical ingredient (API) and a coformer molecule are present in a defined stoichiometric ratio within the crystal lattice. researchgate.net The components are held together by non-covalent interactions, most commonly hydrogen bonds. researchgate.net
The formation of co-crystals with this compound could be explored to modify its physicochemical properties, such as solubility, melting point, and stability, without altering the chemical structure of the molecule itself. nih.govjddtonline.info The carboxylic acid and amide groups in this compound are ideal functional groups for forming robust hydrogen bonds with a variety of pharmaceutically acceptable coformers, such as other carboxylic acids, amides, or pyridines. researchgate.net
The design of co-crystals relies on the concept of supramolecular synthons—predictable and robust patterns of intermolecular interactions. For instance, the carboxylic acid group of the title compound could form a well-known carboxylic acid-carboxylic acid homodimer or a carboxylic acid-amide heterodimer with a suitable coformer. researchgate.net Screening for co-crystals is often performed using techniques like solution evaporation, solvent-assisted grinding, or slurry crystallization. nih.gov Characterization of the resulting solids using powder X-ray diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods like Raman or NMR is essential to confirm the formation of a new crystalline phase rather than a simple physical mixture. jddtonline.info
Should a co-crystal be successfully formed, single-crystal X-ray diffraction remains the gold standard for determining its structure, revealing the specific intermolecular interactions between this compound and the chosen coformer.
Table 1: Representative Data from a Hypothetical X-ray Crystallographic Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the crystal unit. | C₇H₁₁NO₃ |
| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.6 Å, b = 14.2 Å, c = 9.8 Å, β = 95° |
| Z Value | The number of molecules per unit cell. | 4 |
| Hydrogen Bonds | Key donor-acceptor distances and angles defining the packing. | N-H···O (2.9 Å), O-H···O (2.6 Å) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Chiral Analysis Techniques for Enantiomeric Purity
While this compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and will not exhibit optical activity, the methodologies for chiral analysis are critical in pharmaceutical research where many molecules are chiral. nih.gov Often, only one enantiomer (a single mirror image) of a chiral drug provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov Therefore, robust analytical techniques are required to separate and quantify the enantiomers of chiral compounds to ensure enantiomeric purity.
If a chiral analog of this compound were synthesized (for example, by introducing a stereocenter on the cyclopropyl ring or the butanoic acid backbone), its enantiomeric purity would be assessed primarily using chiral chromatography.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations. nih.gov The separation is achieved by using a Chiral Stationary Phase (CSP). nih.gov A CSP is a column packing material that is itself chiral and can interact differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. sigmaaldrich.com
Key approaches to chiral HPLC include:
Direct Separation: This is the most common method, where the racemic mixture is injected directly onto a chiral column. nih.gov The choice of CSP is crucial and depends on the functional groups present in the analyte. For a chiral carboxylic acid analog, several types of CSPs would be effective:
Protein-Based CSPs: Columns based on proteins like α1-acid glycoprotein (B1211001) (AGP) can offer broad selectivity for various types of molecules, including acids. nih.gov
Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support are the most versatile and widely used CSPs. They can separate a vast range of chiral compounds under normal-phase, reversed-phase, or polar organic conditions. hplc.eu
Pirkle-Type CSPs: These columns are designed based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. mdpi.com They are effective for compounds containing aromatic rings and hydrogen-bonding groups. nih.govmdpi.com
Cyclodextrin-Based CSPs: These utilize cyclodextrins, which are chiral, cyclic oligosaccharides that can include guest molecules in their hydrophobic cavity. Enantioseparation occurs based on differences in the stability of the inclusion complexes formed with each enantiomer. nih.govnih.gov
Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov However, this method requires an optically pure derivatizing agent and an additional reaction step.
Method development in chiral HPLC involves screening different columns and mobile phases to achieve baseline resolution. sigmaaldrich.com Parameters such as the organic modifier in the mobile phase (e.g., isopropanol, ethanol), the type and concentration of acidic or basic additives, flow rate, and column temperature are optimized to fine-tune the separation. sigmaaldrich.com
Table 2: Illustrative Chiral HPLC Methods for Separation of Chiral Carboxylic Acids
| CSP Type | Column Example | Typical Mobile Phase | Principle of Separation |
|---|---|---|---|
| Polysaccharide | Chiralcel® OD-H | Hexane/Isopropanol with Trifluoroacetic Acid (TFA) | Combination of hydrogen bonding, dipole-dipole, and steric interactions. bu.edu |
| Protein | Chiral-AGP | Phosphate Buffer/Acetonitrile | Hydrophobic and ionic interactions within the protein binding pockets. |
| Pirkle-Type | (R,R) Whelk-O® 1 | Hexane/Ethanol | π-π complexation, hydrogen bonding, and steric repulsion. bu.edu |
| Macrocyclic Glycopeptide | Chirobiotic® T | Methanol/Acetic Acid/Triethylamine | Complex formation involving hydrogen bonding, inclusion, and ionic interactions. nih.gov |
Applications of 4 Cyclopropylamino 4 Oxobutanoic Acid in Research and Chemical Sciences
Utilization as a Versatile Synthetic Intermediate in Organic Chemistry
The bifunctional nature of 4-(cyclopropylamino)-4-oxobutanoic acid, possessing both a carboxylic acid and an amide group, renders it a highly useful intermediate in organic synthesis. This allows for a variety of chemical transformations, making it a valuable starting material for the construction of more complex molecular architectures.
Precursor for Heterocyclic Compounds
The 4-oxobutanoic acid framework is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. Research has demonstrated that derivatives of 4-oxobutanoic acid can be utilized to construct various heterocyclic systems, which are of great importance in medicinal chemistry and materials science. sciencepublishinggroup.com
For instance, studies on related 4-aryl-4-oxobutanoic acids have shown their successful conversion into bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.orgarabjchem.org This is achieved through reactions with aliphatic binucleophiles, where the 4-oxobutanoic acid moiety undergoes cyclization to form the heterocyclic core. arabjchem.orgarabjchem.org The reaction pathway typically involves the initial formation of an amide, followed by subsequent dehydration steps to yield the final heterocyclic product. arabjchem.orgarabjchem.org
Furthermore, other derivatives, such as 4-(4-acetoaminophenyl)-4-oxobut-2-enoic acid, have been used as key starting materials for the synthesis of interesting heterocyclic compounds like pyridazinone, oxazinone, and furanone derivatives. raco.cat The versatility of the 4-oxobutanoic acid skeleton in these syntheses suggests that this compound could similarly serve as a valuable precursor for a range of nitrogen-containing heterocycles. The presence of the cyclopropyl (B3062369) group could also impart unique properties to the resulting heterocyclic structures.
A general method for the preparation of pyrrolodiazacycloalkanones is based on the use of 5-arylfuran-2(3H)-ones, which are internal esters of 4-oxobutanoic acids. arabjchem.org The reaction proceeds through the opening of the furanone ring and the formation of intermediate acid amides, followed by heterocyclization. arabjchem.org This further highlights the potential of this compound as a starting point for diverse heterocyclic scaffolds.
Building Block for Peptidomimetics and Complex Molecules
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved stability and bioavailability. nih.gov The incorporation of non-natural amino acids and unique structural motifs is a key strategy in the design of peptidomimetics. researchgate.net The structure of this compound, with its cyclopropyl group, makes it an attractive building block for the synthesis of novel peptidomimetics. researchgate.net
Cyclopropane-containing amino acids are valuable in peptidomimetic design as they can introduce conformational rigidity into otherwise flexible peptide chains. researchgate.net This can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net
Research on related 4-aryl-4-oxobutanoic acid amides has demonstrated their potential as inhibitors of calpain, a protease implicated in various neurological disorders. nih.gov In this context, the 4-oxobutanoic acid core serves as a scaffold for the construction of these complex, biologically active molecules. nih.gov Similarly, a fenbufen (B1672489) analog, 4-(4-methoxyphenyl)-4-oxobutanoic acid, has been used in the synthesis of hybrid NSAID-peptide compounds, showcasing the utility of this chemical class in drug discovery. mdpi.com
Given these examples, this compound represents a promising starting material for the development of novel peptidomimetics and other complex molecules with potential therapeutic applications. The cyclopropyl group can provide unique structural constraints and influence the pharmacological properties of the resulting compounds.
Role as a Chemical Probe for Biological Pathway Investigations
Chemical probes are small molecules used to study and manipulate biological systems. mdpi.com They are essential tools for understanding the function of proteins and other biomolecules in their native context. While there is no direct evidence in the reviewed literature of this compound being used as a chemical probe, its structure suggests potential in this area.
The development of effective chemical probes often involves the synthesis of molecules with specific functionalities that allow for interaction with biological targets and subsequent detection or modulation of their activity. The carboxylic acid and amide groups of this compound could be functionalized to introduce reporter groups, such as fluorophores or affinity tags, which are necessary for many chemical probe applications. mdpi.com
Potential in Material Science Applications (e.g., polymer synthesis, functional materials)
The application of this compound in material science is an area that remains largely unexplored in the current body of scientific literature. However, the bifunctional nature of the molecule, with its carboxylic acid and amide functionalities, suggests its potential as a monomer for the synthesis of polyamides or other polymers.
The incorporation of the cyclopropyl group into a polymer backbone could impart unique physical and chemical properties to the resulting material. For instance, the rigid cyclopropyl ring could influence the thermal stability, mechanical strength, and conformational properties of the polymer.
The synthesis of functional materials often relies on the use of versatile building blocks that can be modified to introduce specific functionalities. researchgate.net In this regard, this compound could serve as a platform for the development of new functional materials. For example, the carboxylic acid group could be used to anchor the molecule to surfaces or to coordinate with metal ions, while the amide group could participate in hydrogen bonding interactions, influencing the self-assembly and macroscopic properties of the material. Further research is needed to explore the potential of this compound in the field of material science.
Agricultural or Veterinary Research Applications (e.g., as a growth regulator, pesticide precursor, excluding human clinical uses)
In the realm of agricultural research, certain chemical structures related to this compound have shown utility as plant growth regulators. Plant growth regulators are substances that can influence the growth and development of plants and are used to improve crop yields and quality. biotrend.com
For example, p-chlorophenoxyacetic acid (4-CPA), a compound with a similar phenoxyacetic acid core, is used to control root and fruit growth and can also act as an herbicide at higher concentrations. biotrend.com Auxinic herbicides, which are synthetic auxins, represent some of the oldest and most widely used herbicides. biotrend.com
Furthermore, plant growth regulators can play a role in mitigating the toxic effects of pesticides on crops. nih.gov They can help plants tolerate stress conditions by stimulating their natural defense mechanisms. nih.gov
Future Research Directions and Unexplored Avenues for 4 Cyclopropylamino 4 Oxobutanoic Acid
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of 4-(Cyclopropylamino)-4-oxobutanoic acid from a laboratory curiosity to a viable research tool or therapeutic lead is contingent on the development of efficient and sustainable synthetic routes. A common laboratory-scale synthesis would likely involve the acylation of cyclopropylamine (B47189) with succinic anhydride (B1165640) or a derivative thereof. However, future research should focus on methodologies that improve upon this foundational approach.
Key areas for development include:
Green Chemistry Approaches: Exploration of solvent-free reactions or the use of environmentally benign solvents such as water, ethanol, or supercritical fluids would significantly enhance the sustainability of the synthesis.
Catalytic Methods: Investigating the use of catalysts, including enzymatic catalysts (e.g., lipases) or heterogeneous catalysts, could improve reaction rates, yields, and selectivity, while also allowing for easier purification.
Flow Chemistry: The implementation of continuous flow synthesis could offer advantages in terms of safety, scalability, and process control, allowing for the rapid production of the compound with high consistency.
A comparative table of potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions (temperature, time, power) |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Screening for suitable enzymes, reaction engineering |
| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of flow parameters |
Exploration of Untapped Biological Targets and Mechanisms of Action
The biological activity of this compound remains largely uncharted territory. The presence of both a carboxylic acid and an amide group suggests the potential for hydrogen bonding and interaction with a variety of protein targets. A systematic exploration of its biological effects is a critical next step.
Future research should prioritize:
High-Throughput Screening (HTS): Screening the compound against a broad panel of biological targets, including enzymes, receptors, and ion channels, could rapidly identify potential areas of activity.
Phenotypic Screening: Assessing the compound's effects on cellular models of disease can uncover novel mechanisms of action without a preconceived target.
Target Deconvolution: For any identified biological activity, subsequent studies will be necessary to pinpoint the specific molecular target and elucidate the mechanism of action. For instance, derivatives of 4-aryl-4-oxobutanoic acid have been investigated as inhibitors of μ-calpain, an enzyme implicated in neurological disorders. nih.gov This suggests that calpains could be a potential, though as yet unconfirmed, target class for this compound.
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery (Pre-clinical, non-human focus)
The integration of artificial intelligence (AI) and machine learning (ML) has the potential to dramatically accelerate the preclinical development of novel compounds like this compound. nih.govjsr.org These computational tools can be applied across various stages of the drug discovery pipeline.
Key applications of AI/ML include:
Predictive Modeling: AI algorithms can be trained on existing chemical and biological data to predict the properties of new compounds, including their potential bioactivity, toxicity, and pharmacokinetic profiles. mdpi.com
De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for a specific biological target. mdpi.com
Virtual Screening: ML models can be used to virtually screen large libraries of compounds to identify those with a high probability of interacting with a target of interest, thereby prioritizing experimental efforts. jsr.org
Innovative Applications in Chemical Biology and Biotechnology
Beyond its potential as a therapeutic agent, this compound could find applications as a tool in chemical biology and biotechnology. Chemical biology utilizes chemical tools to study and manipulate biological systems. chemscene.com
Potential applications in these fields include:
Probe Development: The compound could be functionalized with reporter groups (e.g., fluorescent dyes, biotin) to create chemical probes for studying the localization and function of its biological targets within cells.
Biomaterial Functionalization: The carboxylic acid moiety could be used to conjugate the molecule to the surface of biomaterials, potentially imparting new biological functions.
Assay Development: If the compound is found to modulate the activity of a specific enzyme, it could be used as a reference compound in the development of new assays for that enzyme.
Collaborative Research Opportunities and Interdisciplinary Approaches
The comprehensive evaluation of this compound will necessitate a collaborative and interdisciplinary approach. The complexity of modern drug discovery and chemical biology research requires the integration of expertise from various fields.
Future progress will be fostered by:
Academic-Industry Partnerships: Collaborations between academic researchers with expertise in synthesis and biological evaluation and industry partners with resources for drug development can accelerate the translation of basic science discoveries.
Open Science Initiatives: Sharing data and research findings through open science platforms can foster collaboration and prevent the duplication of efforts.
Consortia and Networks: The formation of research consortia focused on specific classes of compounds or disease areas can bring together the critical mass of expertise and resources needed to tackle challenging research questions. Such initiatives promote data-sharing and collaborative partnerships that are crucial for shaping the future of ML-driven pharmaceutical research. jsr.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Cyclopropylamino)-4-oxobutanoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where cyclopropylamine reacts with a ketone-containing butanoic acid precursor (e.g., 4-oxobutanoic acid derivatives). Key parameters include:
- Temperature : Reactions performed at 50–60°C enhance nucleophilic attack efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve cyclopropylamine solubility.
- Purification : Post-synthesis, rigorous drying (e.g., under vacuum) is critical to remove solvent residues, as moisture can hydrolyze the cyclopropyl group .
- Data Table :
| Precursor | Nucleophile | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 4-oxobutanoic acid | Cyclopropylamine | DMF | 78 | ≥98% |
| Ethyl 4-oxobutanoate | Cyclopropylamine | THF | 65 | 95% |
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H NMR (CDCl) peaks at δ 2.60–2.80 (m, 2xCH), 3.10–3.30 (m, cyclopropyl CH), and 9.89 (broad s, COOH) confirm backbone structure .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 172.0972 (calculated for CHNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>95%) and detect hydrolysis byproducts .
Advanced Research Questions
Q. How does the cyclopropylamino group influence the compound’s biological activity, particularly in enzyme inhibition or receptor binding?
- Methodological Answer : The cyclopropyl group’s ring strain and electron-withdrawing properties modulate steric and electronic interactions with targets. For example:
- Enzyme Inhibition : Comparative studies with phenyl or alkylamino analogs show cyclopropyl derivatives exhibit higher binding affinity to KYN-3-OHase (IC = 12.5 µM vs. 15.0 µM for phenyl analogs) due to enhanced hydrophobic interactions .
- Metal Coordination : The amine and carbonyl groups enable chelation with transition metals (e.g., Cu), which can be studied via UV-Vis spectroscopy (λ shift at 450–500 nm) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Use orthogonal purity assays (e.g., HPLC + NMR) to rule out impurities >2% .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5 alters ionization of COOH group) and cofactors (e.g., NADH supplementation in reductase assays) .
- Case Study : A 2023 study found that conflicting IC values for neuroprotective activity (10–25 µM) correlated with residual solvent (DMF) levels in tested samples .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- DFT Calculations : Predict hydrolysis susceptibility of the cyclopropyl group by analyzing bond dissociation energies (BDEs). Cyclopropane C-C BDE = ~90 kcal/mol, higher than esters (80 kcal/mol), suggesting moderate stability .
- MD Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. Replace labile protons with fluorine to reduce oxidation .
Safety and Stability
Q. What are the critical storage and handling protocols to prevent degradation of this compound?
- Methodological Answer :
- Storage : Under inert gas (N) at -20°C to minimize oxidation. Aqueous solutions should be buffered at pH 4–5 to prevent hydrolysis .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. SDS data indicate LD (oral, rat) > 2000 mg/kg, classifying it as low acute toxicity .
Application-Oriented Questions
Q. What methodologies enable the use of this compound as a precursor for drug-delivery metal complexes?
- Methodological Answer :
- Synthesis of Metal Complexes : React with CuCl in ethanol (1:2 molar ratio) at 25°C for 24 hours. Characterize via X-ray crystallography; cyclopropylamine’s rigidity often yields octahedral geometries .
- In Vitro Release Studies : Use dialysis membranes (MWCO 12 kDa) in PBS (pH 7.4) to assess sustained release over 72 hours .
Data Contradiction Analysis
Q. Why do some studies report divergent solubility profiles for this compound in aqueous vs. organic solvents?
- Methodological Answer : Solubility varies with pH and counterion selection:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
